molecular formula C₁₄H₁₆N₂O₃S₂ B1142117 Pyochelin CAS No. 79236-62-7

Pyochelin

Cat. No. B1142117
CAS RN: 79236-62-7
M. Wt: 324.42
InChI Key:
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Description

Pyochelin is a siderophore produced by many Pseudomonas and Burkholderia species . It is a member of the class of thiazolidines . It is produced by Pseudomonas aeruginosa via condensation of salicylic acid and two molecules of cysteine . It has been identified as an antifungal agent .


Synthesis Analysis

Pyochelin was synthesized in three steps from salicylonitrile, L-cysteine, and L-N-methylcysteine . The synthetic product was determined to be identical to natural pyochelin . It was also found that Phellinus noxius, a plant pathogen, can modify pyochelin and ent-pyochelin to an esterification product .


Molecular Structure Analysis

Pyochelin is a (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid which is substituted at position 2 by a (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl group . It has a molecular weight of 324.4 g/mol .


Chemical Reactions Analysis

Pyochelin has a moderate but significantly higher affinity for Fe 3+ (pFe = 16.0 at pH 7.4) than reported previously . It strongly chelates divalent metals such as Zn (II) (pZn = 11.8 at pH 7.4) and Cu (II) (pCu = 14.9 at pH 7.4) and forms predominantly 1:2 (M 2+ /Pch) complexes .


Physical And Chemical Properties Analysis

Pyochelin is a member of phenols, a monocarboxylic acid, and a member of thiazolidines . It has a role as a siderophore and a metabolite .

Scientific Research Applications

Role in Pseudomonas Aeruginosa Pathogenesis

Pyochelin is a siderophore produced by the bacterium Pseudomonas aeruginosa . This bacterium causes several infections, both acute and chronic, mainly in hosts with compromised immunity and in patients suffering from cystic fibrosis . Pyochelin plays a crucial role in the pathogenesis of this bacterium .

Metal Ion Chelation

Pyochelin is a metallophore, a molecule that sequesters metal ions . It allows bacteria to survive in the host under metal scarce conditions . Pyochelin has a lower affinity for iron than pyoverdine, another siderophore produced by Pseudomonas aeruginosa, but it is still significant .

Biosynthesis Process

The genes involved in pyochelin formation are organized in two operons, pchDCBA and pchEFGHI . Three NRPS modules are required for the Pyochelin biosynthesis .

Role in Inflammatory Response

Pyochelin production might have a role in the continuous inflammatory response that causes tissue damage in chronic infections, such as in cystic fibrosis lungs .

Interaction with Other Metals

Apart from iron, Pyochelin also strongly chelates divalent metals such as Zn (II) and Cu (II), forming predominantly 1:2 (M 2+ /Pch) complexes .

Role in Bacterial Competition

Methylation of pyochelin abolishes the siderophore activity of pyochelin and significantly lowers pyochelin-mediated intracellular ROS production in S. aureus . In a murine wound co-infection model, a S. aureus mutant unable to methylate pyochelin shows significantly lower fitness compared to its parental strain .

Mechanism of Action

Target of Action

Pyochelin, also known as Pyochelin I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of Pyochelin are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .

Mode of Action

Pyochelin interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . Pyochelin also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric Pyochelin complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of Pyochelin and the Fe(OH)^2+ species of Fe^3+ .

Biochemical Pathways

Pyochelin affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and Pyochelin-mediated signaling operate to a large extent via these inner membrane transporters .

Pharmacokinetics

It is known that pyochelin facilitates the absorption of iron and other metal ions into bacterial cells

Result of Action

The molecular and cellular effects of Pyochelin’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, Pyochelin plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, Pyochelin can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .

Action Environment

Environmental factors can influence the production and action of Pyochelin. For instance, the synthesis of Pyochelin is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of Pyochelin

Future Directions

Future research could focus on the role of pyochelin in microbial interactions and its influences on microbial communities . It could also explore the potential of pyochelin to combat infections caused by E. faecalis .

properties

IUPAC Name

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZAGXTZXPYND-GBIKHYSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318690
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,4r)-2-[(4r)-2-(2-Hydroxyphenyl)-4,5-Dihydro-1,3-Thiazol-4-Yl]-3-Methyl-1,3-Thiazolidine-4-Carboxylic Acid

CAS RN

79236-62-7, 69772-54-9
Record name Pyochelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79236-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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